(2R)-2-[(2R,3R)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one
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Overview
Description
(2R)-2-[(2R,3R)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one is a complex organic compound characterized by its unique structure, which includes a dihydropyran ring and a phenyloxirane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2R,3R)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dihydropyran Ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Phenyloxirane Moiety: This step involves the epoxidation of a phenyl-substituted alkene using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems can be employed to enhance the efficiency and control of the reactions .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(2R,3R)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to open the epoxide ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols.
Scientific Research Applications
(2R)-2-[(2R,3R)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-[(2R,3R)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one involves its interaction with molecular targets such as enzymes or receptors. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This reactivity is crucial for its potential use in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-3-phenyloxirane: Shares the epoxide moiety but lacks the dihydropyran ring.
2,3-dihydropyran-6-one: Contains the dihydropyran ring but lacks the phenyloxirane moiety.
Uniqueness
The combination of the dihydropyran ring and the phenyloxirane moiety in (2R)-2-[(2R,3R)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one provides unique chemical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity distinguish it from other similar compounds .
Properties
CAS No. |
110011-51-3 |
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Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
(2R)-2-[(2R,3R)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C13H12O3/c14-11-8-4-7-10(15-11)13-12(16-13)9-5-2-1-3-6-9/h1-6,8,10,12-13H,7H2/t10-,12-,13-/m1/s1 |
InChI Key |
GMKNQTQLCWOLSD-RAIGVLPGSA-N |
Isomeric SMILES |
C1C=CC(=O)O[C@H]1[C@@H]2[C@H](O2)C3=CC=CC=C3 |
Canonical SMILES |
C1C=CC(=O)OC1C2C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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